

# Synthesis of (R)-3-Hydroxypentadecanoic Acid: Application Notes and Protocols

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## Compound of Interest

Compound Name: 3-Hydroxypentadecanoic acid

Cat. No.: B126741

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This document provides detailed application notes and protocols for the chemical synthesis of **(R)-3-Hydroxypentadecanoic acid**, a chiral long-chain hydroxy fatty acid. The methods outlined below offer various approaches, including asymmetric synthesis and a "green" chemistry alternative, to obtain the target molecule with high enantiopurity.

**(R)-3-Hydroxypentadecanoic acid** and its derivatives are of significant interest in biomedical research and drug development due to their structural similarity to lipid A moieties and other biologically active lipids. Accurate and efficient synthesis of the pure (R)-enantiomer is crucial for studying its biological functions and potential therapeutic applications.

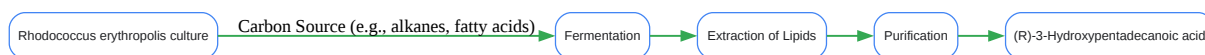
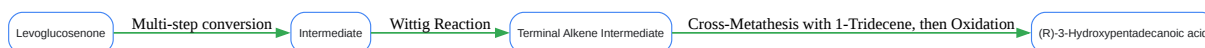
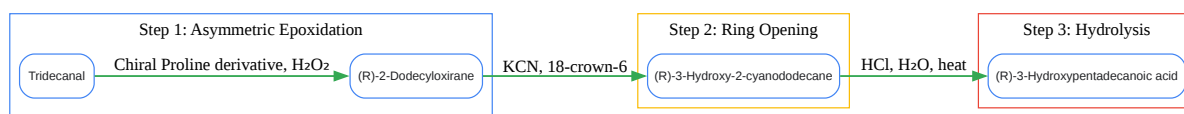
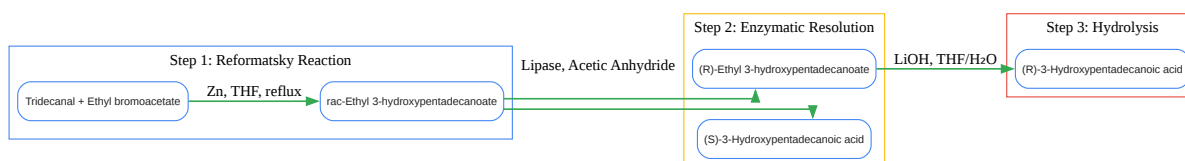
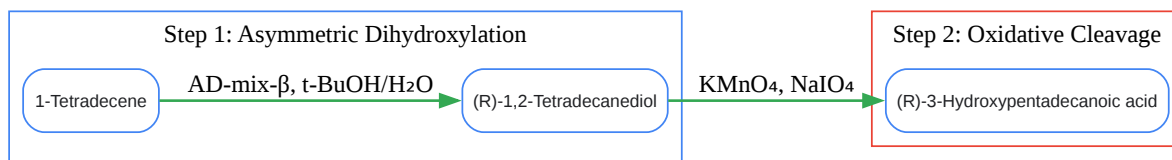
## Chemical Synthesis Strategies

Four primary chemical synthesis strategies are detailed below, each with distinct advantages in terms of efficiency, stereocontrol, and scalability.

### Route 1: Sharpless Asymmetric Dihydroxylation

This enantioselective method introduces the desired stereochemistry directly into the molecule starting from a commercially available terminal alkene. The key steps involve the asymmetric dihydroxylation of 1-tetradecene to yield (R)-1,2-tetradecanediol, followed by a selective oxidation to afford the target acid.

Experimental Workflow:



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